molecular formula C84H168O35Si7 B13844084 Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin

Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin

Cat. No.: B13844084
M. Wt: 1934.8 g/mol
InChI Key: SJYXDVWYNHANDJ-FIEKULTQSA-N
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Description

Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin. Beta-cyclodextrin is a naturally occurring cyclooligosaccharide composed of seven alpha-(1→4)-linked D-glucopyranose units. This compound features an inner hydrophobic cavity and two hydrophilic openings, making it suitable for forming inclusion complexes with various hydrophobic organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin involves the silylation of the OH-6 groups of beta-cyclodextrin with tert-butyldimethylsilyl chloride. This reaction typically occurs in the presence of a base such as imidazole or pyridine, which facilitates the formation of the tert-butyldimethylsilyl ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the same silylation reaction, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with triphenylphosphine dibromide yields 6-bromo derivatives .

Scientific Research Applications

Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for molecular sensors and switchers.

    Biology: Facilitates the delivery of drugs and genes by forming inclusion complexes with hydrophobic molecules.

    Medicine: Enhances the solubility and bioavailability of poorly soluble drugs.

    Industry: Applied in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, while the hydrophilic exterior ensures solubility in aqueous environments. This property is exploited in drug delivery systems to improve the solubility and stability of hydrophobic drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptakis-(6-O-tert-butyldimethylsilyl)-Beta-cyclodextrin is unique due to its specific silylation at the OH-6 positions, which enhances its stability under basic conditions and allows for easy removal of the silyl groups. This makes it a versatile intermediate for further functionalization and application in various fields .

Properties

Molecular Formula

C84H168O35Si7

Molecular Weight

1934.8 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,37R,38S,39R,40S,41R,42R,43R,44S,45R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

InChI

InChI=1S/C84H168O35Si7/c1-78(2,3)120(22,23)99-36-43-64-50(85)57(92)71(106-43)114-65-44(37-100-121(24,25)79(4,5)6)108-73(59(94)52(65)87)116-67-46(39-102-123(28,29)81(10,11)12)110-75(61(96)54(67)89)118-69-48(41-104-125(32,33)83(16,17)18)112-77(63(98)56(69)91)119-70-49(42-105-126(34,35)84(19,20)21)111-76(62(97)55(70)90)117-68-47(40-103-124(30,31)82(13,14)15)109-74(60(95)53(68)88)115-66-45(38-101-122(26,27)80(7,8)9)107-72(113-64)58(93)51(66)86/h43-77,85-98H,36-42H2,1-35H3/t43-,44-,45-,46-,47-,48-,49-,50-,51+,52+,53+,54?,55?,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-/m1/s1

InChI Key

SJYXDVWYNHANDJ-FIEKULTQSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]2[C@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H](C5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H](C7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@@H]8O)O)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O)O

Origin of Product

United States

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